molecular formula C11H9ClN2O2 B2642338 Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate CAS No. 132209-79-1

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate

Cat. No. B2642338
CAS RN: 132209-79-1
M. Wt: 236.66
InChI Key: JZSQZPZZJPEXND-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate is a chemical compound with the CAS Number: 132209-79-1. It has a molecular weight of 236.66 . It is a solid substance that should be stored in a refrigerator .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate, has been achieved through various methods. These methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The Inchi Code for Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate is 1S/C11H9ClN2O2/c1-2-16-11 (15)8-6-7-4-3-5-13-10 (7)14-9 (8)12/h3-6H,2H2,1H3 .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines, including Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate, involves multicomponent reactions. These reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .


Physical And Chemical Properties Analysis

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate is a solid substance with a molecular weight of 236.66 . It should be stored in a refrigerator .

Safety and Hazards

The safety information for Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate includes several hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate, has been of considerable interest to the synthetic community. This includes attempts to develop more ecofriendly, safe, and atom economical approaches .

properties

IUPAC Name

ethyl 2-chloro-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSQZPZZJPEXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate

Synthesis routes and methods

Procedure details

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (405.0 mg, 1.86 mmol) was suspended in POCl3 (4.5 ml) under N2. The mixture was heated to reflux for 1.5 h, and then it was allowed to cool down and carefully poured over an ice-water mixture. The mixture was neutralized with solid NaOH and the product extracted with EtOAc. The combined organic extracts were dried (MgSO4), filtered and concentrated. Purification was done by flash chromatography (CH2Cl2/MeOH 97:3→95:5) to give 242.6 mg (55%) of the title compound.
Quantity
405 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Four
Yield
55%

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